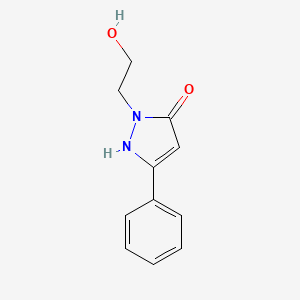

5-(4-Morpholinyl)-3(2H)-pyridazinone

概要

説明

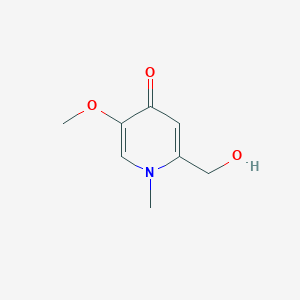

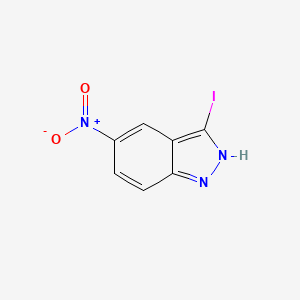

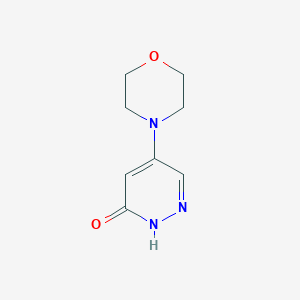

5-(4-Morpholinyl)-3(2H)-pyridazinone (5M3P) is an organic compound belonging to the pyridazinone family, which is a heterocyclic compound containing a nitrogen ring. It has a wide range of applications in the pharmaceutical and medical research fields, and is also used in industrial processes. It is a versatile compound, with a range of properties that make it an attractive option for various applications.

科学的研究の応用

Analgesic and Anti-Inflammatory Properties

5-(4-Morpholinyl)-3(2H)-pyridazinone, also known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been explored for its analgesic and anti-inflammatory properties. It was found to be a potent analgesic and anti-inflammatory agent, surpassing some traditional drugs like aminopyrine and phenylbutazone in effectiveness while exhibiting lower toxicity (Takaya et al., 1979).

Spectroscopic Analysis and Molecular Structure

The compound's molecular structure and characteristics have been extensively studied using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. This research contributes to a deeper understanding of its molecular behavior and potential applications (Dede et al., 2018).

Drug Discovery and Synthesis

4,5,6-Trifluoropyridazin-3(2H)-one, a related compound, is used as a scaffold for synthesizing various pyridazinone systems, which are valuable in drug discovery. The sequential nucleophilic substitution methodology employed can lead to a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).

Photochemical Studies

The compound has been studied for its photochemical oxidation properties. Understanding these properties is crucial for exploring its potential applications in various fields, including photodynamic therapy and photochemical drug metabolism studies (Maki et al., 1988).

Pharmacological Investigations

Pharmacological investigations have shown that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibits potent analgesic and anti-inflammatory effects in experimental animals. These findings contribute to our understanding of its potential therapeutic applications (Sato et al., 1981).

Metabolic Studies

Research has been conducted on the metabolism of this compound in various species, revealing significant species differences in metabolism and excretion. These studies are crucial for drug development, providing insights into the drug's behavior in different biological systems (Hayashi et al., 1979).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-morpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPTWKSYFNUPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502242 | |

| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21131-06-6 | |

| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to characterize emarfazone, and what information do they provide about its structure?

A1: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of emarfazone [, ]. These included:

Q2: How was computational chemistry employed in the study of emarfazone, and what key properties did it help predict?

A2: Density Functional Theory (DFT) calculations, specifically using the HSEH1PBE method with the 6-311++G(d,p) basis set, were instrumental in studying emarfazone []. These calculations provided valuable insights into various molecular properties, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。